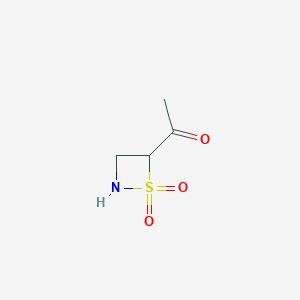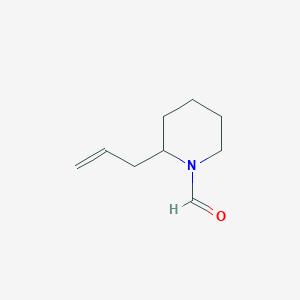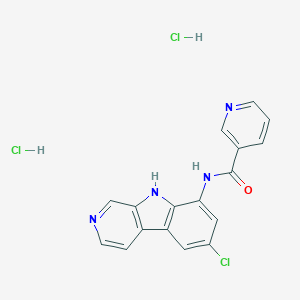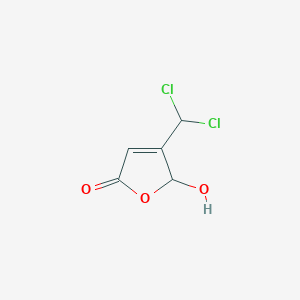
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is a chemical compound with the molecular formula C5H4Cl2O3. It is known for its unique structure, which includes a furanone ring substituted with dichloromethyl and hydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one typically involves the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl4). This method is known for its regioselectivity, which is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as dichloromethyl methyl ether and TiCl4, under controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dichloromethyl group can be reduced to form methyl derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furanones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound’s dichloromethyl group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dichloromethyl)-5-hydroxy-2(5H)-furanone
- 4-(Trichloromethyl)-5-hydroxy-2(5H)-furanone
- 4-(Dichloromethyl)-5-methoxy-2(5H)-furanone
Uniqueness
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125974-07-4 |
|---|---|
Molecular Formula |
C5H4Cl2O3 |
Molecular Weight |
182.99 g/mol |
IUPAC Name |
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H |
InChI Key |
CKSHQVJFMXYYHV-UHFFFAOYSA-N |
SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
Canonical SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
Synonyms |
4-(dichloromethyl)-5-hydroxy-5H-furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


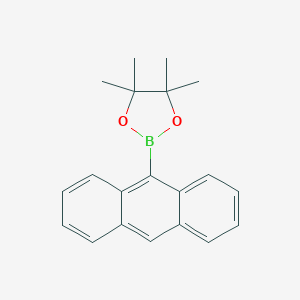
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
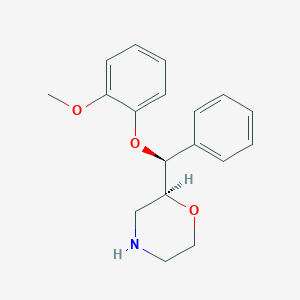
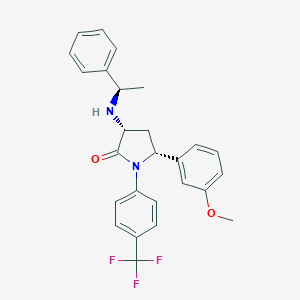

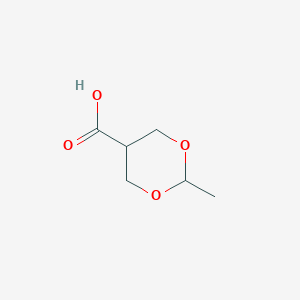
![Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B149721.png)



